![molecular formula C15H12N4O2S2 B5859457 5-[(4-nitrobenzyl)thio]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B5859457.png)
5-[(4-nitrobenzyl)thio]-N-phenyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(4-nitrobenzyl)thio]-N-phenyl-1,3,4-thiadiazol-2-amine is a compound of interest within the chemical and pharmaceutical research fields due to its unique structure and potential for various applications. Its synthesis and analysis are critical for understanding its physical and chemical behaviors, which can be applied in materials science, pharmaceuticals, and chemical synthesis.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazol-2-amines involves strategic chemical reactions to construct the thiadiazole core, followed by functionalization with nitrobenzylthio and phenyl groups. For example, synthesis routes often employ ring-opening reactions of thiadiazole precursors, followed by cyclization and functionalization steps to introduce the desired substituents (Androsov, 2008).
Molecular Structure Analysis
The molecular structure of compounds related to 5-[(4-nitrobenzyl)thio]-N-phenyl-1,3,4-thiadiazol-2-amine is characterized using spectroscopic and crystallographic methods. Structural analyses reveal how intramolecular and intermolecular hydrogen bonding, along with the spatial arrangement of substituents, affect the compound's properties and reactivity. For instance, studies on similar compounds highlight the coplanarity of thiadiazole and phenyl rings and their impact on molecular stability and interactions (Dani et al., 2013).
properties
IUPAC Name |
5-[(4-nitrophenyl)methylsulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c20-19(21)13-8-6-11(7-9-13)10-22-15-18-17-14(23-15)16-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEDZTLQTDXQAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-nitrobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine |
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